

Physical properties of Phenylmercaptotetrazole (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 1-Phenyl-5-mercaptotetrazole

This technical guide provides a comprehensive overview of the key physical properties of 1-Phenyl-5-mercaptotetrazole (PMT), a versatile heterocyclic compound. Primarily focusing on its melting point and solubility, this document is intended for researchers, scientists, and professionals in drug development and materials science.

Core Physical Properties

1-Phenyl-5-mercaptotetrazole, also known as 1-phenyl-1H-tetrazole-5-thiol, is a white to off-white crystalline powder.[1][2] Its physical characteristics are crucial for its application in various fields, including pharmaceutical synthesis, analytical chemistry, and as a corrosion inhibitor.[1] [3][4]

Melting Point

The melting point of a substance is a critical indicator of its purity. For 1-Phenyl-5-mercaptotetrazole, the reported melting point is consistently around 145°C, often with decomposition. A range in the melting point, such as 141-151°C, can indicate the presence of impurities.[1]

Solubility Profile

The solubility of PMT is essential for its use in various chemical reactions and formulations. It is generally characterized by its partial solubility in water and good solubility in several organic

solvents. The sodium salt form of the compound exhibits significantly higher solubility in water.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the melting point and solubility of 1-Phenyl-5-mercaptotetrazole.

Table 1: Melting Point of 1-Phenyl-5-mercaptotetrazole

Reported Value (°C)	Notes	Source
141 - 151	[1]	
~145	With decomposition	[3]
145	With decomposition (literature value)	[4][5]
>300	For the sodium salt (literature value)	

Table 2: Solubility of 1-Phenyl-5-mercaptotetrazole

Solvent	Solubility Description	Source
Water	Partly miscible/partly soluble	[3][4][6]
Ethanol (5%)	Soluble	[3][4]
Ethanol	Soluble (used for recrystallization)	[4][5]
Methanol	Soluble	[3][4]
Acetone	Soluble	[3][4]
Chloroform	Soluble (used for recrystallization)	[3][4][5]
Toluene/Water Mix	Soluble (used for recrystallization)	[7]
Water (Sodium Salt)	Soluble (1g / 15ml)	

Experimental Protocols

Detailed experimental protocols for determining the physical properties of 1-Phenyl-5-mercaptotetrazole are outlined below.

Determination of Melting Point

A standard method for determining the melting point of a crystalline solid involves using a capillary melting point apparatus.

Protocol:

- Sample Preparation: A small amount of dry 1-Phenyl-5-mercaptotetrazole powder is packed into a capillary tube to a height of approximately 2-3 mm. The tube is tapped gently to compact the sample at the sealed end.[8]
- Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus (e.g., DigiMelt).

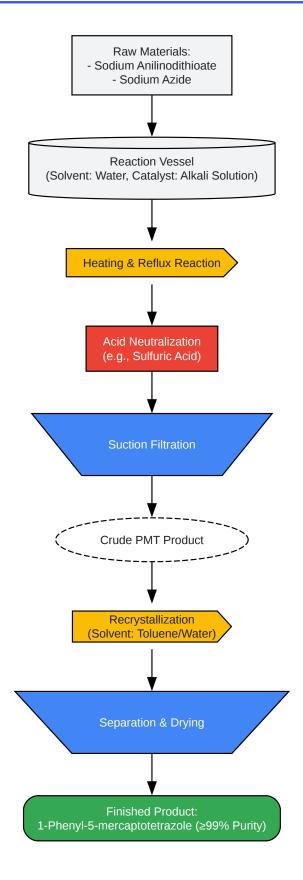
- Approximate Melting Point Determination: A rapid heating rate (e.g., 10-20 °C/min) is used to get a preliminary, approximate melting range.
- Precise Melting Point Determination: A new sample is prepared. The apparatus is heated quickly to about 15-20 °C below the approximate melting point. The heating rate is then reduced to a slow rate (e.g., 1-2 °C/min) to allow for thermal equilibrium.[8]
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range. For substances that decompose, the temperature at which decomposition (e.g., discoloration, charring) begins is noted.[3][6]

Determination of Solubility

The following is a general protocol for determining the solubility of 1-Phenyl-5-mercaptotetrazole in a given solvent.

Protocol:

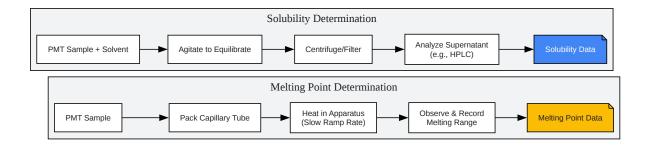
- Sample Preparation: A known mass of 1-Phenyl-5-mercaptotetrazole (e.g., 40 mg) is accurately weighed and placed into a vial.[9]
- Solvent Addition: A precise volume of the desired solvent (e.g., 40 mL of methanol) is added to the vial.[9]
- Equilibration: The sealed vial is agitated at a constant temperature for a set period (e.g., 24 hours) using an overhead shaker or magnetic stirrer to ensure saturation is reached.[9]
- Phase Separation: The resulting mixture is centrifuged to separate the undissolved solid from the saturated solution.
- Analysis: A known volume of the clear supernatant is carefully removed. The solvent is
 evaporated, and the mass of the dissolved solid is determined. Alternatively, an analytical
 technique such as HPLC can be used to determine the concentration of the solute in the
 supernatant.



• Calculation: The solubility is then calculated and expressed in terms of mass per unit volume (e.g., mg/mL) or as a mole fraction.

Visualizations

The following diagrams illustrate key workflows related to the synthesis and characterization of 1-Phenyl-5-mercaptotetrazole.



Click to download full resolution via product page

Caption: Synthesis workflow for 1-Phenyl-5-mercaptotetrazole.[7]

Click to download full resolution via product page

Caption: Experimental workflow for physical property characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemimpex.com [chemimpex.com]
- 2. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.fi [fishersci.fi]
- 4. 1-Phenyltetrazole-5-thiol CAS#: 86-93-1 [m.chemicalbook.com]
- 5. 1-Phenyltetrazole-5-thiol Analytical Chemistry Chongqing Chemdad Co. , Ltd [chemdad.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. CN112062731B Synthesis method of 1-phenyl-5-mercapto tetrazole Google Patents [patents.google.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

BENCH

- 9. materialneutral.info [materialneutral.info]
- To cite this document: BenchChem. [Physical properties of Phenylmercaptotetrazole (melting point, solubility)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125466#physical-properties-of-phenylmercaptotetrazole-melting-point-solubility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com